molecular formula C8H11NO3 B1275630 3-Amino-3-(5-methyl-2-furyl)propanoic acid CAS No. 439121-19-4

3-Amino-3-(5-methyl-2-furyl)propanoic acid

Cat. No.: B1275630
CAS No.: 439121-19-4
M. Wt: 169.18 g/mol
InChI Key: QOWQYAAGGVGLJV-UHFFFAOYSA-N
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Description

3-Amino-3-(5-methyl-2-furyl)propanoic acid is an organic compound with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . It is characterized by the presence of an amino group and a furan ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-methyl-2-furyl)propanoic acid typically involves the reaction of 5-methyl-2-furylacetic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions to maximize yield and minimize impurities, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-methyl-2-furyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(5-methyl-2-furyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-methyl-2-furyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(5-methyl-2-furyl)propanoic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research.

Properties

IUPAC Name

3-amino-3-(5-methylfuran-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWQYAAGGVGLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396813
Record name 3-amino-3-(5-methyl-2-furyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439121-19-4
Record name 3-amino-3-(5-methyl-2-furyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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